

Veratraldehyde-d3: A Deuterated Derivative of Vanillin for Advanced Research Applications

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Compound of Interest

Compound Name: Veratraldehyde-d3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde-d3, a deuterated analog of veratraldehyde, serves as a critical tool in advanced scientific research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). As the methyl ether derivative of vanillin, veratraldehyde's structure lends itself to isotopic labeling, creating a stable, heavy-atom version ideal for use as an internal standard in quantitative bioanalysis.^{[1][2]} This guide provides a comprehensive overview of **Veratraldehyde-d3**, including its synthesis, physicochemical properties, and applications, with a focus on its role in enhancing the precision of analytical methodologies.

Stable isotope-labeled compounds, such as **Veratraldehyde-d3**, are chemically identical to their unlabeled counterparts but possess a greater mass due to the incorporation of heavy isotopes like deuterium (^2H).^[1] This mass difference allows for their differentiation by mass spectrometry, making them superior internal standards that can correct for variations during sample preparation and analysis.^{[1][3]} The use of deuterated standards is highly recommended by regulatory agencies for bioanalytical method development.^[3]

Physicochemical and Spectroscopic Data

The introduction of three deuterium atoms in the methoxy group of Veratraldehyde results in a predictable mass shift, which is fundamental to its application as an internal standard. While specific experimental data for **Veratraldehyde-d3** is not widely published, the properties of

unlabeled veratraldehyde provide a baseline for its expected characteristics. The key difference will be observed in its mass spectrum, with a molecular weight increase of approximately 3 Da.

Table 1: Physicochemical Properties of Veratraldehyde (Unlabeled)

Property	Value	Reference(s)
IUPAC Name	3,4-Dimethoxybenzaldehyde	[4]
Synonyms	Vanillin methyl ether, Veratric aldehyde	[5]
CAS Number	120-14-9	[4]
Molecular Formula	C ₉ H ₁₀ O ₃	[4]
Molecular Weight	166.17 g/mol	[4]
Appearance	Needles or chunky light peach powder	[4]
Melting Point	40-43 °C	
Boiling Point	281 °C	
Solubility	Soluble in ethanol and ether; slightly soluble in water.	[6]

Table 2: Spectroscopic Data for Veratraldehyde (Unlabeled)

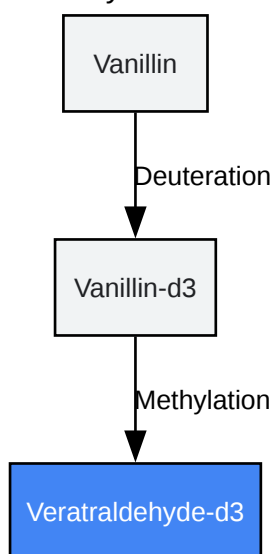
Spectrum Type	Key Features and Observations	Reference(s)
¹ H NMR	Data available in CDCl ₃ .	[7]
¹³ C NMR	Data available in CDCl ₃ .	[8]
IR	Spectrum available (KBr disc, nujol mull, CCl ₄ /CS ₂ solution).	[6][9][10][11]
Mass Spec	Electron ionization mass spectrum data available.	[12]

Synthesis of Veratraldehyde-d3

The synthesis of **Veratraldehyde-d3** is a two-step process that begins with the preparation of deuterated vanillin (Vanillin-d3), followed by the methylation of the phenolic hydroxyl group.

Logical Synthesis Pathway

Synthesis Pathway of Veratraldehyde-d3



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Caption: Logical workflow for the synthesis of **Veratraldehyde-d3** from Vanillin.

Experimental Protocols

Step 1: Synthesis of Vanillin-d3

This protocol is adapted from a procedure for the synthesis of labeled vanillin analogs.

- Materials:
 - 3,4-Dihydroxybenzaldehyde

- Deuterated methyl iodide (CD_3I)
- Potassium carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 5% Sodium hydroxide (NaOH) solution
- Magnesium sulfate (MgSO_4)
- Toluene
- Procedure:
 - Dissolve 3,4-dihydroxybenzaldehyde in dry DMF.
 - Add anhydrous K_2CO_3 or Na_2CO_3 to the solution.
 - Under an inert atmosphere and with efficient stirring, add deuterated methyl iodide (CD_3I).
 - Heat the reaction mixture at 100°C for approximately 11-12 hours.
 - After cooling, dilute the mixture with water and extract three times with ethyl acetate.
 - Wash the combined organic extracts with a 5% NaOH solution and then with water.
 - Dry the organic layer over MgSO_4 , filter, and evaporate the solvent to yield the crude product.
 - Purify the crude Vanillin-d3 by recrystallization from a suitable solvent like toluene.

Step 2: Methylation of Vanillin-d3 to **Veratraldehyde-d3**

This protocol is a generalized method for the methylation of vanillin and is adapted for the deuterated analog.^{[13][14][15]}

- Materials:

- Vanillin-d3 (from Step 1)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Sodium hydroxide (NaOH)
- Toluene
- Methanol
- Procedure:
 - Prepare a solution of Vanillin-d3 in water and heat to approximately 90°C with stirring to dissolve.
 - Add a concentrated solution of NaOH (e.g., 32%) to the hot mixture.
 - Cool the mixture to 60-80°C.
 - Slowly add dimethyl sulfate to the reaction mixture while maintaining the pH between 7 and 9.
 - Reflux the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture and extract the product with toluene.
 - Separate the organic layer, wash with water, and then concentrate to remove the toluene.
 - The crude **Veratraldehyde-d3** can be purified by reduced-pressure distillation followed by crystallization from methanol.

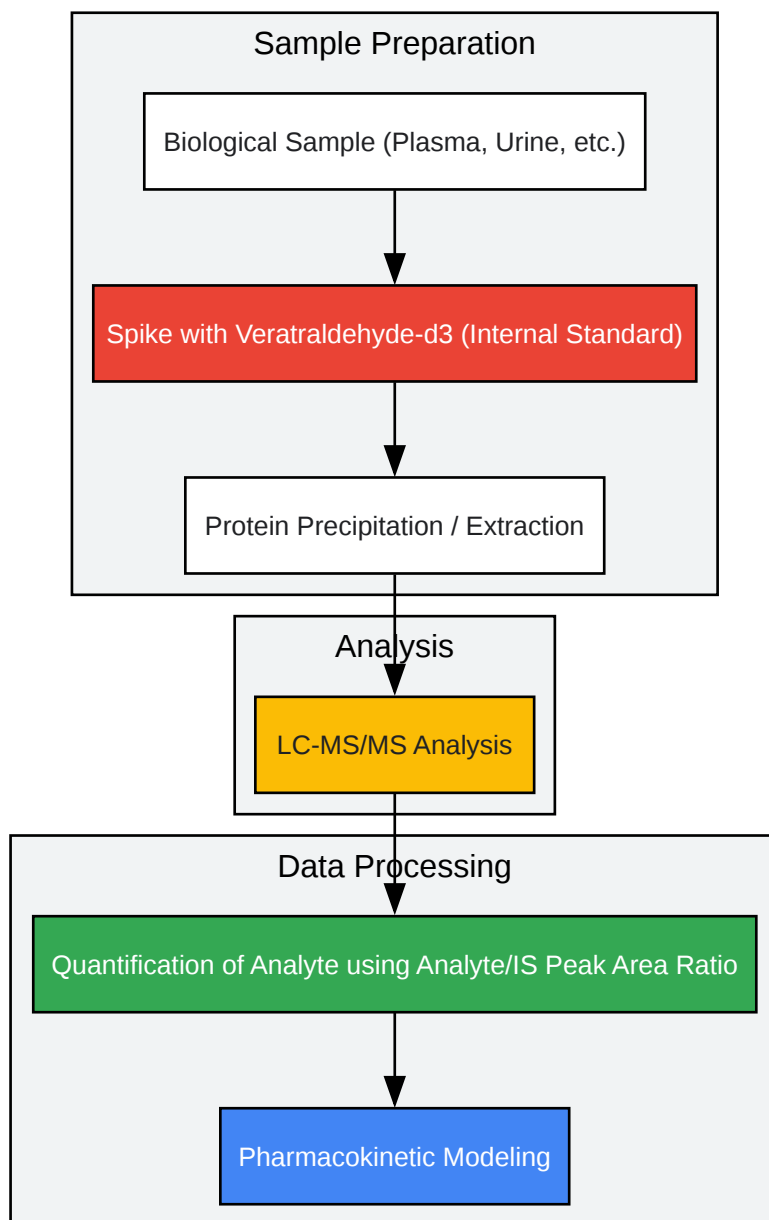
Applications in Drug Development

The primary application of **Veratraldehyde-d3** is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of unlabeled veratraldehyde or structurally related analytes in biological matrices.

[1][16]

Workflow for ADME Studies using a Deuterated Standard

ADME Study Workflow with a Deuterated Internal Standard



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Caption: General workflow for an ADME study utilizing a deuterated internal standard.

In a typical Absorption, Distribution, Metabolism, and Excretion (ADME) study, a known amount of the deuterated internal standard (**Veratraldehyde-d3**) is added to the biological samples containing the analyte of interest.^{[17][18][19][20]} Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction recovery and ionization efficiency.^[1] By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise and accurate quantification of the drug or metabolite can be achieved.^[1] This approach is fundamental to generating reliable pharmacokinetic data for regulatory submissions.^[2]

Conclusion

Veratraldehyde-d3, as a stable isotope-labeled derivative of vanillin, is an invaluable tool for researchers in the pharmaceutical industry. Its synthesis from readily available starting materials and its ideal properties as an internal standard make it a key component in modern bioanalytical and drug metabolism studies. The use of **Veratraldehyde-d3** and other deuterated compounds significantly enhances the quality and reliability of data, ultimately contributing to the development of safer and more effective medicines.

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